molecular formula C2F6O3S B1296425 Trifluoromethyl trifluoromethanesulfonate CAS No. 3582-05-6

Trifluoromethyl trifluoromethanesulfonate

Cat. No. B1296425
CAS RN: 3582-05-6
M. Wt: 218.08 g/mol
InChI Key: GVZFDPPAJXHNGL-UHFFFAOYSA-N
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Description

Trifluoromethyl trifluoromethanesulfonate, also known as triflate, is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . It is often represented by −OTf . Trifluoromethyl trifluoromethanesulfonate plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl trifluoromethanesulfonate has been synthesized and its gas-phase structure determined from electron-diffraction data . This structural study was supported by HF, MP2, and DFT (B3LYP and B1B95) calculations, which revealed a strong dependence of the theoretical structure on the polarization of the basis set .


Molecular Structure Analysis

The molecular formula of Trifluoromethyl trifluoromethanesulfonate is CFOS . Its average mass is 218.075 Da and its monoisotopic mass is 217.947235 Da . The InChI code for Trifluoromethyl trifluoromethanesulfonate is 1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 .


Chemical Reactions Analysis

Trifluoromethyl trifluoromethanesulfonate is a superior catalyst for acylation . The catalytic activity of trifluoromethyl trifluoromethanesulfonate in C - and/or O -acylation has broadened the use of various substrates under mild and neat or forced conditions .


Physical And Chemical Properties Analysis

Trifluoromethyl trifluoromethanesulfonate has a density of 1.8±0.1 g/cm3 . Its boiling point is 45.6±40.0 °C at 760 mmHg . The vapor pressure of Trifluoromethyl trifluoromethanesulfonate is 359.4±0.1 mmHg at 25°C . The enthalpy of vaporization is 27.8±3.0 kJ/mol .

Scientific Research Applications

Catalysis and Synthesis

Trifluoromethyl trifluoromethanesulfonate is widely used in synthetic organic chemistry. Its applications include:

  • Catalysis in Acylation of Alcohols

    It acts as a Lewis acid catalyst for acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids, especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Use in Electrophilic Aromatic Substitution

    It is employed in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

  • Synthetic Transformations of Vinyl and Aryl Triflates

    Facilitates cross-coupling reactions with organometallics and addition reactions to alkenes and alkynes, useful in natural product synthesis (Ritter, 1993).

  • Activation of Nitrogen-containing Heterocycles

    It acts as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups, showing considerable success in developing new methods in organic synthesis (Qin, Cheng, & Jiao, 2022).

  • Catalyzing Aminolysis of Epoxides

    Used in the efficient catalysis of the aminolysis of 1,2-epoxides to yield β-amino alcohols (Chini et al., 1994).

  • Friedel-Crafts Alkenylation of Arenes

    It catalyzes Friedel-Crafts alkenylation of arenes using alkynes, leading to the formation of 1,1-diarylalkenes (Tsuchimoto et al., 2000).

Safety And Hazards

Trifluoromethyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The past two decades have witnessed a rapid growth in trifluoromethylation methods thanks to the development of new reagents and catalysts . Further landmark achievements are expected in the fields of fluorination and trifluoromethylation as organofluorine compounds are used increasingly in everyday applications .

properties

IUPAC Name

trifluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFDPPAJXHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320072
Record name Trifluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethyl trifluoromethanesulfonate

CAS RN

3582-05-6
Record name 3582-05-6
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Record name Trifluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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